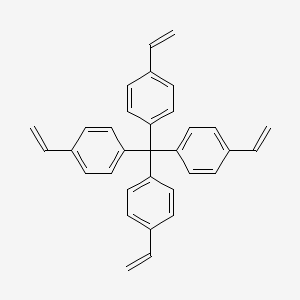

Tetrakis(4-vinylphenyl)methane

Description

Historical Context of Tetrafunctional Monomers in Polymer Science

The journey of polymer science began with the recognition of polymers as long-chain macromolecules rather than mere aggregates of smaller molecules, a concept championed by Hermann Staudinger in the 1920s. azom.com This macromolecular theory laid the groundwork for understanding the unique properties of natural polymers like rubber and cellulose. azom.com The term "polymer" itself was coined in the 1830s by Jöns Jacob Berzelius. azom.com The subsequent era, particularly the 1930s and 1940s, marked a golden age for synthetic polymers, with Wallace H. Carothers' systematic research at DuPont leading to the creation of nylon and establishing the principles of condensation polymerization. azom.comkharagpurcollege.ac.in

Early polymer synthesis primarily focused on linear or branched structures formed from monofunctional or difunctional monomers. The introduction of polyfunctional monomers, particularly those with three or more reactive sites, was a pivotal development. These monomers enabled the formation of cross-linked, three-dimensional networks, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance. futurelearn.com

Tetrafunctional monomers, possessing four reactive groups, represent a specific and powerful class within this group. An early and common example is pentaerythritol (B129877), which has been used extensively to create condensation polymers like polyesters for varnishes, plasticizers, and electrical insulators. lookchem.com The ability of monomers with three or more functional groups to form extensive 3D networks is fundamental to creating materials like viscous polymer gels and for strengthening polymer chains through cross-linking. futurelearn.com This historical progression from linear to complex, networked polymers set the stage for the development and utilization of highly specialized tetrafunctional monomers like tetrakis(4-vinylphenyl)methane.

Significance of this compound as a Multifunctional Building Block

This compound, also known as tetrastyrylmethane (TSM), holds considerable significance as a multifunctional building block due to its tetrahedral geometry and the reactivity of its four vinyl groups. lookchem.comsigmaaldrich.com This unique structure allows it to act as a "super" cross-linking agent, capable of interconnecting up to four distinct polymer chains. lookchem.com This tetra-functionality can substantially alter the properties of polymers, such as styrene (B11656), when compared to those made with conventional bidentate (two-function) cross-linking agents. lookchem.com

The central sp³-hybridized carbon atom in the tetraphenylmethane (B1200815) core dictates a three-dimensional structure, which is instrumental in the synthesis of advanced materials. ossila.com Derivatives of tetraphenylmethane are crucial in creating porous organic materials with high surface areas and specific functionalities. For instance, functionalizing the phenyl groups with pinacolborane enables the synthesis of 3D Covalent Organic Frameworks (COFs) with high surface areas (e.g., 1553 m²/g) and significant hydrogen storage capacity. ossila.com

The versatility of the tetraphenylmethane core is further demonstrated by the variety of functional groups that can be attached to its phenyl rings. These derivatives serve as foundational components for a range of advanced materials:

Porous Aromatic Frameworks (PAFs): Tetrakis(4-bromophenyl)methane (B171993) is used to synthesize high-performance polymers like PAFs, which exhibit high stability and excellent gas adsorption properties for hydrogen, methane (B114726), and carbon dioxide. alfachemch.com

Electroactive Materials: Modifications of the core structure can yield electroactive materials with potential applications in electronic devices. alfachemch.com

Optoelectronic Materials: By attaching chromophores to the tetrahedral core, amorphous molecular solids suitable for optoelectronic applications can be designed. researchgate.net

Metal-Organic Frameworks (MOFs): The tetraphenylmethane scaffold is used to create ligands for organometallic polymers and MOFs, which are useful as adsorbents for gas separation. weizmann.ac.il

The table below summarizes key derivatives of the tetraphenylmethane core and their applications in materials science.

| Derivative Name | Functional Group | Key Application Area | Reference |

| This compound | Vinyl | Cross-linking agent in polymerization | lookchem.com |

| Tetrakis(4-bromophenyl)methane | Bromo | Synthesis of Porous Aromatic Frameworks (PAFs), Electroactive Materials | alfachemch.com |

| Tetrakis(4-formylphenyl)methane (B47715) | Formyl | Building block for Covalent Organic Frameworks (COFs) | cd-bioparticles.netbiosynth.com |

| Tetrakis(4-aminophenyl)methane (B1314661) | Amino | Linker for Covalent Organic Frameworks (COFs) | chemicalbook.comtcichemicals.com |

| Tetrakis(4-ethynylphenyl)methane (B1631557) | Ethynyl | Organic building block for synthesis | bldpharm.com |

| Tetrakis(thiophenol)methane | Thiol | Synthesis of reversible poly(disulfide) hyper-crosslinked polymers | researchgate.net |

| Tetrakis(4-iodophenyl)methane | Iodo | Intermediate in the synthesis of this compound | lookchem.comrsc.org |

| Tetrakis(4-tetrazolylphenyl)silane | Tetrazolyl | Linker in Metal-Organic Frameworks (MOFs), with silicon replacing the central carbon | rsc.org |

Scope of Academic Research on this compound

Academic research on this compound and its parent structure, tetraphenylmethane, is a dynamic and expanding field. The first reported synthesis of this compound highlighted its potential in radical polymerizations. lookchem.com Research has since branched out to explore the synthesis of numerous derivatives and their incorporation into a variety of complex materials.

A significant area of investigation is the use of tetraphenylmethane-based building blocks in the creation of porous materials. Researchers have synthesized a series of copolymerized porous organic frameworks (C-POFs) using monomers like tetrakis(4-bromophenyl)methane, demonstrating high physicochemical stability and large surface areas for gas adsorption. alfachemch.com The thermal stability of these derivatives has also been a subject of study, revealing their suitability for applications requiring high heat resistance, such as in the aerospace or automotive industries. alfachemch.com

The development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is another major focus. ossila.comresearchgate.net Studies have shown that by using tetrahedral linkers derived from tetraphenylmethane, it is possible to construct 3D COFs with high thermal stabilities (up to 500°C) and exceptionally high surface areas. researchgate.net Research has also explored the formal substitution of the central carbon atom with silicon, as in tetrakis(4-tetrazolylphenyl)silane, to uniquely influence the resulting MOF structure, increasing unit-cell volume and solvent-accessible void space. rsc.org

Furthermore, synthetic strategies are continuously being refined. Efficient methods are being developed to prepare tetraphenylmethane derivatives, including tetrakis(4-nitrophenyl)methane (B1336605) and tetrakis(4-aminophenyl)methane, which serve as precursors for more complex structures. unizar.es The use of "click chemistry" with precursors like tetrakis(4-azidophenyl)methane has enabled the synthesis of novel charged compounds for potential use in ion-exchange frameworks. unizar.es The optical properties of materials derived from tetrahedral oligo(phenylenevinylene) compounds based on a tetraphenylmethane core are also being investigated for their potential in optoelectronics. researchgate.net This broad scope of research underscores the compound's importance as a versatile platform for designing next-generation materials.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGMDUASGFGGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571317 | |

| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188647-25-8 | |

| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrakis 4 Vinylphenyl Methane and Its Derivatives

Established Synthetic Pathways for Tetrakis(4-vinylphenyl)methane

Multi-step Synthesis from Triphenylmethyl Chloride

A common and established pathway to this compound begins with the commercially available compound triphenylmethyl chloride (also known as trityl chloride). lookchem.comrsc.org The synthesis proceeds through several key intermediate compounds.

The initial step involves the reaction of triphenylmethyl chloride with aniline (B41778). lookchem.comrsc.org This mixture is heated to high temperatures (around 200-220°C) to form an intermediate which is then treated with acid. lookchem.comrsc.org The subsequent steps involve diazotization followed by a reduction reaction to yield the stable tetraphenylmethane (B1200815) core. lookchem.comrsc.org This core is then further functionalized to introduce the desired vinyl groups at the para-positions of each phenyl ring.

Key Intermediates in this compound Synthesis

The transformation of a simple starting material like triphenylmethyl chloride into the complex structure of this compound necessitates the formation of several stable, isolable intermediate compounds. These intermediates form the foundational core that is subsequently elaborated.

Tetraphenylmethane is the fundamental building block from which this compound and its derivatives are constructed. lookchem.comrsc.org Its synthesis from triphenylmethyl chloride involves a reaction with aniline, followed by diazotization of the resulting 4-tritylaniline (B1293856) intermediate and subsequent removal of the amino group. lookchem.comunizar.es An alternative historical synthesis developed by Moses Gomberg in 1898 involved reacting triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition to evolve nitrogen gas and form tetraphenylmethane. wikipedia.org The tetrahedral and rigid structure of tetraphenylmethane makes it an ideal scaffold for creating precisely oriented functional molecules. unizar.es

Table 1: Synthesis of Tetraphenylmethane from Triphenylmethyl Chloride

| Step | Reactants | Conditions | Product | Yield | Reference |

| 1 | Triphenylmethyl chloride, Aniline | Heat at 200-220°C | 4-Tritylaniline intermediate | Not specified | lookchem.comrsc.org |

| 2 | 4-Tritylaniline intermediate, Isopentyl nitrite (B80452), Hypophosphorous acid | H₂SO₄/EtOH, -10°C to reflux | Tetraphenylmethane | 80% (from the dried gray solid intermediate) | rsc.org |

To enable the addition of the vinyl groups, the phenyl rings of the tetraphenylmethane core must first be activated. One effective method is through iodination. Tetrakis(4-iodophenyl)methane is a key intermediate in the synthesis of this compound. lookchem.com It is synthesized by the direct iodination of tetraphenylmethane. lookchem.comias.ac.in This reaction is typically carried out using iodine in the presence of an oxidizing agent like bis(trifluoroacetoxy)iodobenzene in a solvent such as carbon tetrachloride. lookchem.com The resulting tetra-iodinated compound is a stable, crystalline solid that serves as a precursor for subsequent cross-coupling reactions. lookchem.comrsc.org The crystal structure of tetrakis(4-iodophenyl)methane has been analyzed, revealing a network structure. rsc.org

Table 2: Synthesis of Tetrakis(4-iodophenyl)methane

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Tetraphenylmethane | Iodine, Bis(trifluoroacetoxy)iodobenzene | Carbon tetrachloride, 50-60°C | Tetrakis(4-iodophenyl)methane | 56% | lookchem.com |

| Tetraphenylmethane | [(bistrifluroacetoxy)iodo] benzene, Iodine | CCl₄ | Tetrakis(4-iodophenyl)methane | 42% | ias.ac.in |

Similar to the iodo-derivative, tetrakis(4-bromophenyl)methane (B171993) is another crucial precursor for creating functionalized tetraphenylmethane structures. It is prepared by the direct bromination of tetraphenylmethane using elemental bromine. rsc.org This tetra-brominated core is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce a vast array of functional groups. ias.ac.inresearchgate.net For instance, it can be reacted with various arylboronic acids to form new carbon-carbon bonds, leading to complex, functionalized tetrahedral molecules. ias.ac.inmdpi.com While it is a common precursor for many derivatives, the synthesis of the parent this compound has been explicitly detailed via the iodo-intermediate. lookchem.comresearchgate.net

Tetrakis(4-iodophenyl)methane as an Intermediate

Synthesis of Functionalized Tetraphenylmethane Derivatives for Advanced Construction

The true versatility of the tetraphenylmethane scaffold lies in the ability to introduce a wide range of functional groups onto the peripheral phenyl rings, typically using tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane as the starting point. This functionalization is key to designing materials for advanced applications, such as porous organic frameworks (POFs) for gas storage and separation. the-innovation.org

A powerful method for this purpose is the Suzuki-Miyaura cross-coupling reaction. ias.ac.in This reaction allows for the efficient formation of carbon-carbon bonds by coupling the halogenated tetraphenylmethane core with various boronic acids. For example, reacting tetrakis(4-iodophenyl)methane with 4-methylphenylboronic acid in the presence of a palladium catalyst yields tetrakis(4-methylphenyl)methane. ias.ac.in

Heck coupling is another valuable tool, used to link the tetrahedral core to vinyl groups. researchgate.net Stilbenoid units, which are photoactive, have been attached to tetraphenylmethane cores using this methodology to create materials for optoelectronic applications. researchgate.net

Furthermore, functional groups can be introduced at an earlier stage of the synthesis. By starting with a substituted aniline instead of aniline in the initial reaction with triphenylmethanol, one can produce a tetrakis(4-functionalized phenyl)methane. the-innovation.org This "bottom-up" approach has been used to create tetraphenylmethane derivatives bearing methyl, hydroxymethyl, and phthalimidomethyl groups, which were then used to build functionalized porous frameworks. the-innovation.org These modifications allow for the tuning of properties, such as surface area and adsorption capacity, for specific applications. the-innovation.org

Synthesis of Tetrakis(4-hydroxyphenyl)methane

Tetrakis(4-hydroxyphenyl)methane is a key intermediate for various functionalized tetraphenylmethane derivatives. An efficient synthesis route that avoids chromatographic purification has been developed. cdnsciencepub.com

The synthesis starts from tetrakis(4-methoxyphenyl)methane. This precursor is treated with a solution of boron tribromide in dichloromethane. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Following this, the reaction is quenched, and the product is extracted. Recrystallization from a suitable solvent system like ethyl acetate-hexane yields tetrakis(4-hydroxyphenyl)methane as a colorless solid in good yield. cdnsciencepub.com

Table 1: Synthesis of Tetrakis(4-hydroxyphenyl)methane

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|

Synthesis of Tetrakis(4-formylphenyl)methane (B47715) as COF Linkers

Tetrakis(4-formylphenyl)methane is a valuable tetrahedral linker for the construction of three-dimensional (3D) Covalent Organic Frameworks (COFs). mdpi.comrsc.org Its synthesis begins with the bromination of tetraphenylmethane to produce tetrakis(4-bromophenyl)methane. rsc.org This is followed by a lithiation reaction using butyllithium (B86547) and subsequent formylation with N,N-dimethylformamide (DMF). cdnsciencepub.com

An alternative and efficient method involves the oxidation of tetrakis[(4-hydroxymethyl)phenyl]methane using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). cdnsciencepub.com This tetra-aldehyde is a key building block for creating porous imine-linked networks and other 3D COFs. mdpi.com

Table 2: Synthesis of Tetrakis(4-formylphenyl)methane

| Starting Material | Reagents | Yield | Reference |

|---|---|---|---|

| Tetrakis(4-bromophenyl)methane | 1. Butyllithium 2. DMF | - | cdnsciencepub.com |

Synthesis of Tetrakis[(4-hydroxymethyl)phenyl]methane

The synthesis of tetrakis[(4-hydroxymethyl)phenyl]methane is achieved through the reduction of tetrakis(4-formylphenyl)methane. cdnsciencepub.comcdnsciencepub.com This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at a low temperature. cdnsciencepub.com The product, a colorless solid, is obtained in high yield after recrystallization. cdnsciencepub.com This tetra-alcohol serves as a precursor for other important derivatives like tetrakis[(4-chloromethyl)phenyl]methane. cdnsciencepub.com

Table 3: Synthesis of Tetrakis[(4-hydroxymethyl)phenyl]methane

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|

Synthesis of Tetrakis(thiophenol)methane for Hyper-crosslinked Polymers

Tetrakis(thiophenol)methane is a key monomer for creating hyper-crosslinked polymers (HCPs) through various sulfur-related chemical reactions. researchgate.net The synthesis of this compound can be achieved from tetrakis(4-bromophenyl)methane in a two-step process. The first step involves a nucleophilic substitution reaction in dimethylacetamide, followed by a reduction step. researchgate.net This method provides high yields and is suitable for gram-scale synthesis under mild conditions. researchgate.net These HCPs have shown potential in applications such as gas sorption. researchgate.net

Table 4: Synthesis of Tetrakis(thiophenol)methane

| Starting Material | Key Steps | Application | Reference |

|---|

Synthesis of Tetrakis(4-phenylboronic acid)methane

Tetrakis(4-phenylboronic acid)methane is a crucial building block for the synthesis of 3D COFs. researchgate.net A common synthetic route starts from tetrakis(4-bromophenyl)methane. researchgate.net The process involves a lithium-halogen exchange using butyllithium at low temperatures, followed by the addition of triisopropyl borate. The final step is hydrolysis with aqueous hydrochloric acid to yield the desired tetrakis(4-phenylboronic acid)methane. researchgate.net This monomer can also be found as its pinacol (B44631) ester derivative, tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane. ossila.com These compounds are instrumental in Suzuki coupling reactions for the formation of porous organic polymers. rsc.org

Table 5: Synthesis of Tetrakis(4-phenylboronic acid)methane

| Starting Material | Reagents | Key Intermediate | Application | Reference |

|---|

Synthesis of Tetrakis(4-nitrophenyl)methane (B1336605) for Azo-POFs

Tetrakis(4-nitrophenyl)methane is a precursor for the synthesis of azo-linked porous organic frameworks (Azo-POFs). The synthesis involves the nitration of tetraphenylmethane. rsc.orgrsc.org This is achieved by treating tetraphenylmethane with fuming nitric acid at low temperatures. rsc.orgrsc.org Acetic anhydride (B1165640) and glacial acetic acid are subsequently added to the reaction mixture. rsc.orgrsc.org The resulting yellow solid is then washed and dried to yield tetrakis(4-nitrophenyl)methane. rsc.org This polynitro compound can then be used in reductive homocoupling reactions to form Azo-POFs. rsc.orgkaist.ac.kr

Table 6: Synthesis of Tetrakis(4-nitrophenyl)methane

| Starting Material | Reagents | Yield | Application | Reference |

|---|

Synthesis of Tetrakis(4-ethynylphenyl)methane (B1631557)

Tetrakis(4-ethynylphenyl)methane is a versatile building block for constructing porous hyper-crosslinked polymers and conjugated microporous polymers (CMPs). researchgate.netsemanticscholar.org The synthesis starts from tetrakis(4-bromophenyl)methane. rsc.org A Sonogashira coupling reaction is employed, reacting the bromo-derivative with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org The resulting trimethylsilyl-protected compound is then deprotected using a base like potassium carbonate in a mixture of THF and methanol to afford tetrakis(4-ethynylphenyl)methane. rsc.org

Table 7: Synthesis of Tetrakis(4-ethynylphenyl)methane

| Starting Material | Key Reaction | Catalyst/Reagents | Application | Reference |

|---|

Optimization of Reaction Conditions and Synthetic Efficiency in this compound Derivatives

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yields and purity. Research has focused on refining parameters such as temperature, solvent, catalyst loading, and reaction time for various derivatization strategies.

A key precursor for many derivatives is tetrakis(4-aminophenyl)methane (B1314661), which is typically synthesized by the reduction of tetrakis(4-nitrophenyl)methane. The efficiency of this reduction has been a subject of optimization. For instance, in the hydrogenation of tetrakis(4-nitrophenyl)methane using a Palladium on carbon (Pd/C) catalyst, initial attempts with one equivalent of the catalyst did not lead to a successful reaction. unizar.es To achieve a quantitative yield, the reaction required four equivalents of the catalyst, highlighting the importance of catalyst loading in driving the conversion. unizar.es Another method involves using hydrazine (B178648) monohydrate with a Raney nickel catalyst, which has been reported to produce yields of 61.3% after three hours under reflux conditions. smolecule.com The nitration of tetraphenylmethane itself requires careful temperature control; keeping the reaction mixture at -10°C is crucial to prevent multiple substitutions on the aromatic rings, affording the desired tetrakis(4-nitrophenyl)methane in a 40% yield. unizar.esrsc.org

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a prominent method for derivatizing azide-functionalized tetraphenylmethane cores. unizar.essmolecule.com The synthesis of tetrakis(4-azidophenyl)methane from the corresponding amine via a diazonium intermediate is performed at 0°C to manage the risks associated with sodium azide. unizar.es The subsequent click reactions require optimization to achieve full conversion. For certain derivatives, both temperature and reaction time have been adjusted to ensure the reaction goes to completion. unizar.es Solubility of the final product can also be a challenge, sometimes necessitating a change in the counter-ion of the reacting species to obtain a soluble product. unizar.es

The choice of solvent has been shown to be a critical parameter in optimizing the efficiency of four-fold click reactions with tetraazido cores. As demonstrated in the synthesis of a triazole derivative, switching the solvent system from tert-butanol/water to DMSO/water dramatically increased the yield from 0% to 99%. psu.edu

Table 1: Effect of Solvent on Four-Fold Click Reaction Yield psu.edu Data based on the reaction of an adamantane-based tetraazide core with phenylacetylene.

| Entry | Reactant Core | Solvent System | Product | Yield (%) |

| 1 | Methane-based tetraazide | t-BuOH/H₂O | 1a | 97 |

| 2 | Adamantane-based tetraazide | t-BuOH/H₂O | 2a | 0 |

| 3 | Adamantane-based tetraazide | DMSO/H₂O | 2a | 99 |

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used to synthesize derivatives from halogenated tetraphenylmethane precursors like tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane. researchgate.netmdpi.com The yield of these reactions can be highly dependent on the nature of the substituents on the coupling partners. For example, in the synthesis of derivatives with extended conjugation, the reaction of tetrakis(4-iodophenyl)methane with 1-(4'-tert-butylstyryl)-4-(4'-vinylstyryl)benzene resulted in a low yield of 20%. researchgate.net However, by using a more soluble analogue, 1-(3',5'-di-tert-butylstyryl)-4-(4'-vinylstyryl)benzene, a similar derivative was prepared in a much-improved yield of 80%. researchgate.net The introduction of alkoxy substituents has also been employed to increase solubility and improve yields, with one such derivative being formed in 73% yield. researchgate.net

Table 2: Yield Comparison in the Synthesis of Conjugated Derivatives via Coupling Reactions researchgate.net

Mechanistic Investigations of Derivatization Reactions

The derivatization of the this compound scaffold and its precursors involves a variety of reaction mechanisms that are foundational to synthetic organic chemistry.

The synthesis of tetrakis(4-azidophenyl)methane from tetrakis(4-aminophenyl)methane proceeds through the formation of a diazonium ion. unizar.es In this diazotization reaction, the primary amino groups react with a source of nitrous acid (generated in situ from sodium nitrite and an acid) to form a tetra-diazonium salt. This intermediate is then treated with sodium azide, which acts as a nucleophile to displace the dinitrogen gas, resulting in the formation of the tetra-azide compound. unizar.espsu.edu

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are pivotal in creating carbon-carbon bonds to the tetraphenylmethane core. researchgate.netmdpi.comresearchgate.net

Heck Reaction: This mechanism is utilized for aryl vinylations. For example, the synthesis of tetrakis[(hetero)phenanthryl]methanes begins with a Heck reaction between tetrakis(p-iodophenyl)methane and a vinyl-substituted arene. researchgate.net The generally accepted mechanism involves the oxidative addition of the aryl halide (Ar-I) to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination step releases the vinylated product and regenerates the palladium catalyst.

Suzuki Coupling: This reaction couples an organoboron species with an organohalide. It has been used to react tetrakis(4-bromophenyl)methane with boronic acids to generate more complex structures. researchgate.netmdpi.com The catalytic cycle typically involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It has been employed to link ethynylphenyl porphyrins to a tetrakis(4-iodophenyl)methane core, creating nonconjugated oligomers. mdpi.com The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, alongside a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Further derivatization can be achieved through subsequent reactions on the newly introduced functional groups. One notable example is an oxidative photocyclization. Following a Heck vinylation, the resulting tetrakis[β-(aryl)-p-styryl]methanes can undergo this cyclization to produce tetrakis[(hetero)phenanthryl]methanes. researchgate.net

Electrochemical studies have also shed light on the reactivity and stability of these derivatives. Cyclic voltammetry experiments on electron-rich derivatives, such as those containing dimethylamino groups, have revealed a rapid, cooperative oxidative fragmentation mechanism. researchgate.net Upon anodic oxidation, for example, tetrakis(4-N,N-dimethylaminophenyl)methane is known to fragment, yielding stable, colored species like crystal violet. researchgate.net This indicates that the tetrahedral core can facilitate electronic communication between the peripheral functional groups, leading to unique decomposition pathways under electrochemical stress.

Polymerization and Cross Linking Chemistry of Tetrakis 4 Vinylphenyl Methane

Fundamental Principles of Polymerization with Tetrafunctional Vinyl Monomers

Tetrafunctional vinyl monomers are a class of compounds characterized by the presence of four vinyl (-CH=CH₂) groups within a single molecule. The core principle behind their use in polymerization is the ability to form highly cross-linked, three-dimensional networks. Unlike linear polymers which consist of long chains, or networks formed from bifunctional cross-linkers that connect two chains, tetrafunctional monomers act as central nodes from which four polymer chains can propagate.

During polymerization, typically initiated by radicals, each of the four vinyl groups can react and become part of a growing polymer chain. This multi-directional growth leads to the rapid formation of a rigid, covalently bonded, three-dimensional structure. The resulting materials are often characterized by high thermal stability, mechanical strength, and insolubility. The density and properties of the final network can be tailored by controlling the concentration of the tetrafunctional monomer in a copolymerization reaction. Methane (B114726), due to the absence of reactive functional groups, can contribute to highly crosslinked structures in plasma polymerization. mst.edu

Tetrakis(4-vinylphenyl)methane as an Advanced Cross-linking Agent

This compound (TSM), also known as tetrastyrylmethane, is recognized for its potential in radical polymerizations. lookchem.com Its structure, featuring a central methane core with four radiating vinylphenyl arms, makes it a "super" cross-linker. lookchem.com This tetrafunctionality allows for the interconnection of as many as four distinct polymer chains at a single TSM nucleus. lookchem.com This capability can substantially alter the properties of polymers compared to those made with conventional cross-linking agents. lookchem.com The rigid structure of the cross-linker is critical for creating micropores and stabilizing mesopores in the resulting polymer. rsc.org

Mechanism of Radical Polymerization Cross-linking

In a radical polymerization process, an initiator generates free radicals that react with the vinyl groups of monomer units to start polymer chain growth. When this compound is present, its vinyl groups can participate in this process. The mechanism proceeds as follows:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals.

Chain Initiation: A primary radical adds to the vinyl group of a primary monomer (like styrene) or one of the vinyl groups on the TSM molecule, creating a new, larger radical.

Propagation: The newly formed radical adds to other monomer molecules, propagating the polymer chain.

Cross-linking: A growing polymer chain radical can add to one of the unreacted vinyl groups on a TSM molecule that is already incorporated into another polymer chain. Alternatively, a radical centered on a TSM unit can initiate the growth of a new chain.

Network Formation: As this process continues, the TSM molecules act as junction points, covalently linking four separate polymer chains. This leads to the formation of an extensive three-dimensional network, ultimately resulting in a gelled and insoluble material. lookchem.com

Enhanced Network Formation in Styrenic and Conjugated Alkene Systems

The use of this compound, even at low concentrations, is particularly advantageous as a cross-linking agent during the polymerization of styrene (B11656) and other conjugated alkenes. lookchem.com Its structural compatibility with styrenic monomers allows for efficient incorporation into the growing polystyrene chains. The result is a polymer network with significantly enhanced properties.

The ability to connect four chains per molecule leads to a higher cross-link density compared to traditional cross-linkers. This enhanced network formation can lead to materials with improved thermal stability and mechanical properties. In the context of creating porous polymers, the use of multi-vinyl cross-linkers like TSM in copolymerization with styrene can lead to the formation of hierarchically porous polymers with both mesopores and micropores. rsc.org The rigid, conjugated structure of the cross-linker is crucial for creating and stabilizing these porous architectures. rsc.org

Comparative Analysis with Conventional Bifunctional and Trifunctional Cross-linkers

The effectiveness of this compound as a cross-linker becomes evident when compared to more conventional bifunctional and trifunctional agents.

| Feature | Bifunctional Cross-linker (e.g., Divinylbenzene) | Trifunctional Cross-linker (e.g., 1,3,5-Tris(4-vinylphenyl)benzene) | Tetrafunctional Cross-linker (this compound) |

| Functionality | 2 | 3 | 4 |

| Max Chains Linked | 2 | 3 | 4 lookchem.com |

| Network Structure | Forms simple cross-links between two polymer chains. | Creates a more complex, branched network structure. | Generates a highly dense, 3D network with a central tetrahedral node. lookchem.com |

| Cross-linking Efficiency | Standard | High | Very High lookchem.com |

| Impact on Polymer | Increases molecular weight and viscosity, leading to gelation. | Induces gelation at lower concentrations than bifunctional agents. | Substantially alters polymer properties, creating rigid, infusible resins even at low levels. lookchem.com |

Bifunctional cross-linkers like divinylbenzene (B73037) are the standard for creating cross-linked polymers such as polystyrene resins. Trifunctional monomers, such as 1,3,5-tris(4-vinylphenyl)benzene, offer a higher degree of branching. However, the tetrafunctional nature of TSM provides the potential for creating "super" cross-linked materials, where each molecule acts as a significant reinforcing point in the polymer architecture, a role analogous to that of pentaerythritol (B129877) tetramethacrylate in other polymer systems. lookchem.com

Homopolymerization Pathways and Resulting Resin Architectures

The homopolymerization of this compound, where TSM is the sole monomer, would likely lead to the formation of a highly cross-linked, infusible, and insoluble resin. lookchem.com Due to the high functionality of the monomer, polymerization would rapidly create a single, giant macromolecule with a dense three-dimensional network structure.

The resulting resin architecture would be a rigid organic framework built from tetrahedral C(C₆H₄-)₄ nodes connected through polymethylene chains. This structure is analogous to hyper-crosslinked polymers derived from other tetrahedral monomers, such as tetrakis(thiophenol)methane, which also form three-dimensional homopolymers. researchgate.net These materials are typically insoluble in all common solvents due to their covalently bonded, networked nature. researchgate.net

Controlled Polymerization Strategies Utilizing this compound

While conventional free-radical polymerization of TSM leads to insoluble, highly cross-linked networks, controlled polymerization techniques offer a pathway to more defined polymer architectures. lookchem.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one such strategy that has been successfully employed with multi-vinyl cross-linkers and styrene. rsc.org

By using RAFT copolymerization, it is possible to exert control over the polymerization process. This methodology can be used to create cross-linked block polymer precursors with specific morphologies. rsc.org For instance, the RAFT copolymerization of styrene and a multi-vinyl cross-linker in the presence of a macro-chain transfer agent can result in microphase separation, producing well-defined microdomains. rsc.org Applying such controlled strategies to this compound could allow for the synthesis of advanced materials with precisely engineered network structures, such as hierarchically porous polymers where the high cross-linking density imparted by the TSM units stabilizes the porous framework. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization for Microporous Structures

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a sophisticated method of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgsigmaaldrich.com When used in the copolymerization of multi-vinyl cross-linkers like this compound, RAFT offers a powerful strategy for creating well-defined, porous polymer structures.

A novel methodology for generating micropores within hierarchically porous polymers involves the RAFT copolymerization of conjugated multi-vinyl cross-linkers with monomers such as styrene. rsc.org In this approach, the polymerization is conducted using a macro-chain transfer agent, for instance, polylactide. rsc.org During the polymerization process, spontaneous microphase separation takes place, leading to the formation of cross-linked block polymer precursors. These precursors exhibit a bicontinuous morphology, which is composed of distinct microdomains of the sacrificial polymer (polylactide) and the cross-linked polystyrene. rsc.org

The subsequent removal of the sacrificial polylactide domain, typically through etching, results in the creation of hierarchically porous polymers. rsc.org The rigidity and high cross-linking density imparted by the conjugated structure of the cross-linker are crucial for both the formation of micropores and the stabilization of the larger mesopores that are templated by the polylactide microdomains. rsc.org While research has demonstrated this effect with cross-linkers like 1,3,5-tris(4-vinylphenyl)benzene and tetrakis(4-vinylbiphenyl)methane, the principle directly applies to this compound due to its similar multi-vinyl, rigid structure. rsc.org

Table 1: Key Components in RAFT Copolymerization for Porous Structures

| Component | Role | Example |

|---|---|---|

| Monomer | Forms the main polymer backbone | Styrene |

| Cross-linker | Creates a rigid, porous network | This compound |

| Macro-CTA | Templates the porous structure | Polylactide |

Dispersion Polymerization for Morphology Control in Microsphere Synthesis

Dispersion polymerization is a widely used technique for producing micron-sized, monodisperse polymer particles. scispace.comresearchgate.net The method involves polymerizing a monomer in a solvent that dissolves the monomer and the initiator but not the resulting polymer. A stabilizer is used to control particle growth and prevent aggregation. The morphology of the resulting microspheres can be precisely controlled by manipulating various reaction parameters.

In the synthesis of functional microspheres, a cross-linking agent is essential for maintaining the structural integrity and morphology of the particles. This compound, with its four vinyl groups, can serve as a potent cross-linker. The synthesis of morphology-controlled microspheres has been demonstrated using a two-step dispersion polymerization process. mdpi.com This process typically involves a primary monomer (like styrene), a stabilizer, a functional comonomer, and a cross-linking agent (such as divinylbenzene). mdpi.com

The final morphology of the microspheres is highly dependent on the concentrations of the cross-linker and other functional monomers. For example, by adjusting the concentration of the cross-linker and a functional monomer, morphologies can be tuned from spherical to more complex shapes like apple-shaped or red blood cell-like structures. mdpi.com An increase in the cross-linker concentration can lead to more defined and stable structures. The use of a tetra-functional cross-linker like this compound would be expected to produce highly stable, cross-linked microspheres, potentially at lower concentrations compared to traditional bi-functional cross-linkers.

Table 2: Influence of Reaction Parameters on Microsphere Morphology in Dispersion Polymerization

| Parameter Varied | Observed Effect on Morphology | Reference |

|---|---|---|

| Cross-linker Concentration | Affects the stability and shape of the final particles. Higher concentrations can lead to different morphologies. | mdpi.com |

| Functional Monomer Conc. | Can alter the critical chain length of the polymer, causing changes from spherical to non-spherical shapes. | mdpi.com |

| Solvent Composition | The choice of solvent or solvent blend can impact particle size and polydispersity. | scispace.com |

Rational Design and Synthesis of Porous Organic Frameworks Pofs and Covalent Organic Frameworks Cofs Derived from Tetrakis 4 Vinylphenyl Methane

Significance of Tetrahedral Nodes in Constructing Microporous and Mesoporous Frameworks

Tetrahedral building units are fundamental in the synthesis of porous materials due to their ability to form robust, three-dimensional, and non-interpenetrating networks. acs.orgworldscientific.com The specific geometry of these nodes, with four connection points extending towards the vertices of a tetrahedron, promotes the formation of highly cross-linked structures. acs.org This high degree of cross-linking is essential for creating materials with significant porosity and stability. acs.orgrsc.org

The rigidity of tetrahedral building blocks, particularly those based on aromatic compounds, helps prevent the dense packing and structural collapse that can occur with more flexible or planar monomers. acs.org This leads to the formation of permanent micropores and, in some cases, mesopores, which are crucial for applications such as gas storage and separation. worldscientific.comberkeley.edu For instance, computational studies have shown that linking tetrahedral nodes with phenyl rings can produce architectures with theoretical surface areas ranging from 2,000 to 6,000 m²/g. nih.gov The use of tetrahedral building blocks often results in frameworks with higher surface areas compared to those constructed from planar units. acs.org This is attributed to the creation of intersecting channels and a greater degree of interconnectivity within the material. acs.orgresearchgate.net

Synthesis of Porous Aromatic Frameworks (PAFs) from Tetrakis(4-bromophenyl)methane (B171993)

Porous Aromatic Frameworks (PAFs) are a class of porous materials known for their large surface areas, exceptional stability, and diverse structures, constructed from organic building blocks via irreversible cross-coupling reactions. nih.gov Tetrakis(4-bromophenyl)methane serves as a quintessential tetrahedral building block for creating highly porous 3D networks. acs.orgrsc.org The groundbreaking PAF-1, for example, was synthesized using this monomer and exhibited an exceptionally high surface area. nih.govunt.edu

The Yamamoto-type Ullmann cross-coupling reaction is a highly effective method for synthesizing PAFs from halogenated aromatic compounds. researchgate.netresearchgate.net This reaction, catalyzed by a nickel(0) complex, facilitates the homocoupling of aryl halides to form strong carbon-carbon bonds. rsc.orgunt.edu In the synthesis of the notable PAF-1, tetrakis(4-bromophenyl)methane undergoes self-condensation in the presence of a catalyst system, typically involving bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)2]) and 2,2'-bipyridyl in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.orgunt.edu

This irreversible coupling reaction is advantageous for creating robust and chemically stable frameworks. rsc.org The resulting materials, such as PAF-1, are insoluble in common organic solvents and demonstrate remarkable thermal stability. rsc.orgunt.edu The conditions of the Yamamoto coupling, including solvent, catalyst, and temperature, can significantly influence the properties of the final polymer network. rsc.orgrsc.org While effective, the high cost of the [Ni(cod)2] catalyst has prompted research into more economical alternatives, such as in situ reduction of Ni(II) salts. researchgate.net

Architectural control in porous frameworks allows for the fine-tuning of properties like pore size and surface area. Copolymerization is a key strategy to achieve this. By introducing a second, different monomer (a linear linker, for example) to react with the tetrahedral tetrakis(4-bromophenyl)methane, the resulting network's architecture can be systematically varied. researchgate.net

For instance, the Suzuki coupling reaction, a versatile cross-coupling method, has been used to copolymerize tetrakis(4-bromophenyl)methane with diboronic acids. nih.govrsc.org This approach led to the synthesis of PAF-11, where the diboronic acid acts as a linker between the tetrahedral nodes. rsc.orgoaepublish.com The length and nature of this linker can be modified to control the pore dimensions and functionality of the resulting framework. nih.gov Similarly, Sonogashira-Hagihara coupling reactions between tetrakis(4-bromophenyl)methane and dialkyne linkers have been employed to create other PAFs with tailored structures. oaepublish.com This ability to mix and match building blocks provides a powerful tool for designing porous materials with specific properties for targeted applications. nih.govresearchgate.net

Table 1: Properties of Porous Aromatic Frameworks (PAFs) Synthesized from Tetrakis(4-bromophenyl)methane

| Framework | Reaction Type | Co-monomer/Linker | BET Surface Area (m²/g) | Key Properties | Reference |

|---|---|---|---|---|---|

| PAF-1 | Yamamoto Homocoupling | None | 5600 | Ultrahigh porosity, exceptional thermal and hydrothermal stability. | nih.govunt.edu |

| PAF-11 | Suzuki Coupling | 4,4'-Biphenyldiboronic acid | 952 | High chemical stability, high uptake of small aromatic molecules. | rsc.orgoaepublish.com |

| PAF-140 | Sonogashira-Hagihara Coupling | 1,4-Diethynylbenzene | - | Demonstrates utility of different coupling strategies for PAF synthesis. | oaepublish.com |

Yamamoto-type Ullmann Cross-coupling Reactions in PAF Synthesis

Covalent Organic Frameworks (COFs) from Tetrakis(4-formylphenyl)methane (B47715) and Analogues

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures formed through reversible condensation reactions. cd-bioparticles.netmdpi.com The tetrahedral building block, tetrakis(4-formylphenyl)methane, which features four aldehyde groups, is a versatile precursor for constructing 3D COFs. cd-bioparticles.netrsc.org These aldehyde groups can react with amine-containing linkers to form stable imine bonds, a common linkage in COF chemistry. mdpi.comlabinsights.nl

For example, the solvothermal Schiff-base condensation reaction between tetrakis(4-formylphenyl)methane and amine-functionalized porphyrins has been used to create 3D porphyrinic COFs. rsc.org These materials successfully integrate the porosity derived from the tetrahedral node with the functionality of the porphyrin unit, making them suitable for applications like electrocatalysis. rsc.org The crystalline nature of COFs allows for precise structural characterization and pre-design of pore environments. nih.gov

Multi-aldehyde linkers are crucial in COF synthesis as they act as the nodes or vertices of the framework. cd-bioparticles.net Monomers containing multiple aldehyde groups are among the most widely used in COF construction. cd-bioparticles.netcd-bioparticles.net The reaction of these aldehydes with multi-amine linkers via Schiff base chemistry results in imine-linked COFs that, while sometimes less crystalline than boronate ester-linked COFs, often exhibit excellent chemical stability. cd-bioparticles.netcd-bioparticles.net

The geometry of the multi-aldehyde linker dictates the topology of the resulting COF. Tetrahedral linkers like tetrakis(4-formylphenyl)methane are used to build 3D frameworks. mdpi.comcd-bioparticles.net The condensation of such tetrahedral building blocks with linear linkers can lead to highly interpenetrated or non-interpenetrated structures, depending on the length and rigidity of the linker. mdpi.com The versatility of aldehyde chemistry provides a powerful platform for synthesizing COFs with diverse and complex architectures for various applications. chemscene.com

Table 2: Examples of COFs Constructed Using Multi-Aldehyde Building Blocks

| Framework | Aldehyde Building Block | Amine Linker | Linkage | Key Feature | Reference |

|---|---|---|---|---|---|

| 3D-Por(Co/H)-COF | Tetra(4-formylphenyl)methane | Cobalt Porphyrin & Porphyrin | Imine | 3D framework with accessible active sites for electrocatalysis. | rsc.org |

| 3D COF-PI-1 | Pyromellitic dianhydride (forms imide with amine) | Tetra(4-aminophenyl)methane | Imide | Polyimide-based COF with a 4-fold interpenetrated net. | mdpi.com |

| 3D-TPB-COF-OMe | Substituted 1,2,4,5-tetrakis(4-formylphenyl)benzene | Tetra(p-aminophenyl)methane | Imine | 5-fold interpenetrated structure with a pts net topology. | nih.gov |

Hyper-crosslinked Polymers (HCPs) Derived from Tetrakis(thiophenol)methane

Hyper-crosslinked polymers (HCPs) are a class of amorphous porous materials typically synthesized through Friedel-Crafts alkylation or other irreversible bond-forming reactions. jcatalysis.com They are characterized by a high degree of cross-linking, which imparts permanent porosity. jcatalysis.com Tetrakis(thiophenol)methane, a tetrahedral monomer with four thiol (-SH) groups, is a versatile precursor for sulfur-based HCPs. researchgate.netrsc.org

Various sulfur-relevant chemical reactions can be used to generate 3D polymers from this monomer. rsc.orgrsc.org One approach involves the oxidation of the thiol groups to form disulfide bonds, creating a poly(disulfide) HCP. researchgate.net Another method is the thio-ether connection, where the thiol groups undergo a nucleophilic substitution reaction with di-iodo derivatives in the presence of a base. rsc.orgrsc.org A particularly effective strategy is the Thia-Michael addition reaction between tetrakis(thiophenol)methane and N-aryl-bismaleimide derivatives, which has produced HCPs with specific surface areas up to 1675 m²/g. rsc.orgresearchgate.net These sulfur-based HCPs are generally insoluble in common organic solvents and exhibit high thermal stability, often up to 500°C. rsc.orgresearchgate.net

Table 3: Synthesis and Properties of HCPs from Tetrakis(thiophenol)methane

| HCP Type | Reaction Type | Co-reactant | BET Surface Area (m²/g) | Key Properties | Reference |

|---|---|---|---|---|---|

| Poly(disulfide) HCP | Oxidation | None (self-condensation) | Non-porous | Insoluble, thermally stable. | researchgate.netrsc.org |

| Thio-ether HCP | Nucleophilic Substitution | Di-iodo derivatives | 177 | Insoluble, thermally stable. | rsc.orgrsc.org |

| Thia-Michael Addition HCP | Thia-Michael Addition | N-aryl-bismaleimide derivatives | Up to 1675 | High surface area, insoluble, high thermal stability (up to 500°C). | rsc.orgresearchgate.net |

Thia-Michael Addition Reactions for HCP Formation

The thia-Michael addition is a robust and efficient method for forming carbon-sulfur bonds, making it a valuable tool in polymer and materials science. srce.hr This reaction involves the conjugate addition of a sulfur nucleophile (a thiol) to an electron-deficient olefin, such as the vinyl groups present in tetrakis(4-vinylphenyl)methane. srce.hr The reaction can be catalyzed by both acids and bases and often proceeds under mild, solvent-free conditions, which is advantageous for producing hyper-crosslinked polymers (HCPs). srce.hrmdpi.com

The use of the thia-Michael addition to create HCPs from monomers like this compound offers a pathway to materials with tailored properties. The formation of the thioether linkage is typically efficient and can lead to high degrees of crosslinking, resulting in robust porous structures. The reaction's reversibility under certain conditions also introduces the potential for creating dynamic and adaptable networks. nih.gov

Disulfide and Thioether Linkages in Three-Dimensional HCP Architectures

Building upon the thia-Michael addition, the incorporation of disulfide and thioether linkages provides a versatile approach to constructing three-dimensional HCP architectures. Thioether linkages, formed through reactions like the thia-Michael addition, contribute to the robust and permanent porosity of the framework.

Disulfide bonds, on the other hand, introduce a dynamic component to the polymer network. These bonds can be reversibly cleaved and reformed under specific redox conditions. This "digestible" quality allows for the controlled degradation of the polymer, which can be useful for applications such as drug delivery or for analyzing the network structure. The combination of stable thioether crosslinks and reversible disulfide bonds within the same framework allows for the creation of materials with both permanent structural integrity and responsive characteristics.

Strategies for Tuning Crosslinking Degree and Digestible Crosslinkers in HCPs

The ability to control the degree of crosslinking is crucial for tailoring the properties of HCPs, such as their pore size, surface area, and mechanical strength. aps.org One strategy to achieve this is by adjusting the stoichiometry of the monomers during polymerization. For instance, in the reaction of this compound with a dithiol crosslinker, varying the ratio of these two components can modulate the density of crosslinks within the resulting network. science.gov

The concept of "digestible" or reversible crosslinkers offers another level of control over the network architecture. researchgate.net As mentioned, disulfide bonds are a prime example of such linkages. By incorporating a certain percentage of disulfide-containing crosslinkers alongside non-reversible crosslinkers, it is possible to create a framework that can be partially or fully de-crosslinked on demand. This approach not only allows for the tuning of the material's properties post-synthesis but also provides a method for breaking down the network to facilitate processing or recycling. aps.org

| Strategy | Description | Impact on HCP Properties |

| Monomer Stoichiometry | Adjusting the molar ratio of the tetrahedral monomer to the crosslinking agent. | Directly influences the crosslinking density, affecting pore size, surface area, and rigidity. |

| Digestible Crosslinkers | Incorporating reversible covalent bonds, such as disulfide linkages, into the polymer backbone. | Allows for controlled degradation or restructuring of the network, enabling applications in responsive materials and facilitating analysis. |

| Multi-arm Crosslinkers | Utilizing crosslinking agents with more than two reactive ends. aps.org | Can lead to more complex network topologies and potentially enhanced mechanical properties or self-healing capabilities. aps.org |

Alternative Linkage Chemistries for Framework Synthesis

Beyond thiol-based chemistries, a diverse array of polymerization reactions has been employed to construct porous frameworks from tetraphenylmethane-based building blocks. These alternative linkage strategies expand the scope of accessible network topologies and functionalities.

Sonogashira-Hagihara Polymerization with Ethynyl-Functionalized Tetraphenylmethanes

The Sonogashira-Hagihara cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, typically catalyzed by palladium and copper complexes. libretexts.org This reaction is widely used to synthesize conjugated polymers with extended π-systems. libretexts.org By using ethynyl-functionalized tetraphenylmethane (B1200815) derivatives, such as tetrakis(4-ethynylphenyl)methane (B1631557), it is possible to create highly rigid and porous frameworks with well-defined structures. tcichemicals.comlookchem.com

The resulting poly(phenyleneethynylene) networks often exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage and separation. The modular nature of the Sonogashira-Hagihara reaction also allows for the incorporation of various functional groups into the framework by modifying either the alkyne or the halide monomer.

Condensation Reactions with Boronic Acid Functionalized Tetraphenylmethanes

The condensation of boronic acids is a foundational reaction in the synthesis of COFs. numberanalytics.comrsc.org This reaction typically involves the self-condensation of boronic acids to form boroxine (B1236090) rings or the condensation with diols to form boronate esters. researchgate.net Tetraphenylmethane cores functionalized with four boronic acid groups have been used as tetrahedral building blocks to construct 3D COFs. flinders.edu.au

These boronic acid-based frameworks are known for their crystalline nature and high surface areas. The reversible nature of the boroxine and boronate ester linkages allows for error-correction during the synthesis, which contributes to the formation of highly ordered, crystalline materials.

Azo-POFs from Nitro-Substituted Tetraphenylmethane Precursors

Azo-linked porous organic frameworks (Azo-POFs) can be synthesized from nitro-substituted aromatic compounds through reductive coupling reactions. acs.org For example, a tetraphenylmethane precursor bearing four nitro groups can be subjected to reductive conditions, often using a reducing agent like sodium borohydride (B1222165), to form azo linkages (-N=N-) between the monomers. researchgate.net

This method provides a straightforward route to nitrogen-rich porous polymers. researchgate.net The resulting Azo-POFs often exhibit high chemical stability and significant porosity. The presence of the azo groups can also impart interesting electronic and photoresponsive properties to the materials, making them candidates for applications in sensing and catalysis. acs.org

| Linkage Chemistry | Monomer Functionality | Resulting Framework Type | Key Features |

| Sonogashira-Hagihara | Ethynyl and Halide | Conjugated Microporous Polymer | High rigidity, extended π-conjugation, thermal stability. libretexts.org |

| Boronic Acid Condensation | Boronic Acid | Covalent Organic Framework (COF) | Crystalline, high surface area, reversible linkage formation. rsc.org |

| Azo Coupling | Nitro | Azo-Porous Organic Framework (Azo-POF) | Nitrogen-rich, chemically stable, potential for photoactivity. acs.org |

Advanced Post-Synthetic Modification and Functionalization of Porous Organic Frameworks

The strategic design of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) often involves planning for future functionalities. Post-synthetic modification (PSM) has emerged as a powerful and versatile strategy to introduce new chemical groups and enhance the properties of these materials after the initial framework has been constructed. nih.govrsc.org This approach circumvents the challenges associated with the direct synthesis of functionalized frameworks, where the desired functional groups might not be stable under the conditions required for framework formation. rsc.org By incorporating robust, reactive handles into the framework's building blocks, a platform is created for a wide array of subsequent chemical transformations.

Frameworks derived from This compound are prime candidates for PSM. The tetrahedral core of this monomer provides a rigid, three-dimensional building block essential for creating robust, porous structures. Crucially, the four pendant vinyl groups are readily accessible on the pore surfaces of the resulting POF or COF and serve as reactive sites for a variety of covalent modifications. The vinyl group's reactivity is well-suited for highly efficient "click chemistry" reactions, which proceed under mild conditions, ensuring the integrity of the parent framework is maintained. nih.gov

Thiol-Ene Click Chemistry: A Gateway to Diverse Functionalities

The most prominent PSM strategy for vinyl-functionalized frameworks is the thiol-ene click reaction. nih.gov This reaction involves the addition of a thiol (R-SH) across the vinyl group's carbon-carbon double bond, typically initiated by UV light or thermal energy. Current time information in Bangalore, IN.rsc.org Its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal tool for modifying the intricate pore structures of POFs and COFs without compromising their crystallinity or porosity. nih.govjiangnan.edu.cn

Research on vinyl-functionalized COFs has demonstrated the successful grafting of various thiol-containing molecules, thereby introducing new functionalities. For instance, a vinyl-functionalized COF, designated COF-V, was successfully modified with 1,2-ethanedithiol. nih.gov This reaction grafted both thioether and free thiol groups onto the pore walls, significantly enhancing the material's affinity for heavy metal ions. nih.gov

Table 1: Functionalization of Vinyl-Modified Frameworks via Thiol-Ene Reaction

| Reagent | Target Functionality | Resulting Property | Reference |

|---|---|---|---|

| 1,2-Ethanedithiol | Thioether and Thiol Groups | Heavy Metal Ion Adsorption | nih.gov |

| (R)/(S)-N-(2-mercaptoethyl)-2-phenylpropanamide | Chiral Amide Groups | Chiral Separation | jiangnan.edu.cn |

In a notable application, a chiral COF was synthesized by first creating a precursor framework with pendant vinyl groups. jiangnan.edu.cn Subsequently, a chiral thiol derivative was grafted onto the framework via the thiol-ene reaction. The resulting chiral COF demonstrated the ability to separate racemic mixtures in gas chromatography, an application that was inaccessible to the original, unmodified framework. jiangnan.edu.cn This highlights how PSM can be used to impart highly specialized properties like chirality.

Research Findings on Thiol-Ene Functionalization

Detailed studies on the PSM of vinyl-functionalized frameworks provide insight into the reaction conditions and outcomes. The process typically involves suspending the vinyl-containing POF or COF in a suitable solvent, adding an excess of the desired thiol and a radical initiator, and applying either heat or UV irradiation.

Table 2: Representative Thiol-Ene Modification Conditions and Outcomes

| Framework | Reagent | Initiator/Conditions | Modification Efficiency | Key Outcome | Reference |

|---|---|---|---|---|---|

| Vinyl-Functionalized COF (COF-V) | 1,2-Ethanedithiol | AIBN, 60°C | High | Introduction of thiol groups for metal capture | nih.gov |

| TzDva COF | Chiral Thiol | Toluene, Reflux | Quantitative | Creation of a chiral stationary phase for GC | jiangnan.edu.cn |

Note: While Zr-MSA is a Metal-Organic Framework (MOF), the thiol-ene reaction principle is directly applicable to vinyl-functionalized COFs/POFs.

By leveraging the robust nature of the This compound building block and the efficiency of post-synthetic modification techniques like thiol-ene chemistry, a vast library of functionalized porous materials can be rationally designed and synthesized for targeted applications ranging from selective adsorption and separation to catalysis. rsc.org

Advanced Functional Materials and Applications of Tetrakis 4 Vinylphenyl Methane Derived Architectures

Applications in Gas Adsorption, Storage, and Separation Technologies

Porous organic polymers (POPs) synthesized from tetrakis(4-vinylphenyl)methane and its derivatives have emerged as promising materials for gas adsorption, storage, and separation. diva-portal.orgmdpi.com Their high surface areas, tunable pore sizes, and chemical stability make them suitable for capturing and separating various gases. diva-portal.orgmdpi.com

Adsorption Characteristics for H₂, CH₄, and CO₂

Architectures derived from this compound have been investigated for their ability to adsorb key industrial and environmental gases such as hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). The performance of these materials is often linked to their specific surface area and pore structure.

For instance, porous aromatic frameworks (PAFs) created through the cross-coupling of tetrakis(4-bromophenyl)methane (B171993), a related tetrahedral monomer, exhibit high porosity and have been studied for H₂ storage. mdpi.com Similarly, porphyrin-based microporous organic polymers (PMOPs) have shown notable uptake of CO₂, ethane, and CH₄. rsc.org One such polymer, PMOP-Si, derived from a tetraphenylsilane (B94826) core, demonstrated CO₂ uptake of up to 138.9 mg g⁻¹ at 273 K and 1 bar. rsc.org

The adsorption capacity for these gases generally follows the trend CO₂ > CH₄ > H₂, which is attributed to the larger molecular size and higher polarizability of CO₂, leading to stronger interactions with the adsorbent surface. mdpi.comnih.gov Molecular dynamics simulations on other porous materials have shown that adsorption capacity is directly correlated with pressure and inversely with temperature. mdpi.comnih.gov

Table 1: Gas Adsorption Data for Various Porous Organic Polymers

| Polymer | Gas | Adsorption Capacity (mg g⁻¹) | Conditions |

| PMOP-Si rsc.org | CO₂ | 138.9 | 273 K, 1 bar |

| PMOP-Si rsc.org | C₂H₆ | 71.0 | 273 K, 1 bar |

| PMOP-Si rsc.org | CH₄ | 14.7 | 273 K, 1 bar |

Investigations into Gas Selectivity and Breakthrough Performance

Beyond simple adsorption capacity, the selective separation of gases is a critical application for these materials. Porous organic polymers can be designed to exhibit high selectivity for certain gases over others. For example, amine-functionalized POPs show enhanced CO₂ adsorption capacities and selectivities due to the chemical interaction between the amine groups and CO₂ molecules. diva-portal.org

Breakthrough studies, which simulate real-world separation processes, have been conducted on similar porous polymer systems. For instance, certain ultra-microporous C-C bonded porous organic frameworks have demonstrated remarkable selectivity for xenon over nitrogen and carbon dioxide, indicating their potential for specialized gas separations. researchgate.net While specific breakthrough data for this compound-derived polymers is an active area of research, the performance of analogous systems highlights the promise of these materials in dynamic gas separation applications.

Catalytic Applications in Organic Transformations

The porous and stable nature of networks derived from this compound and its analogs makes them excellent supports for catalytic species. These materials can be functionalized with active sites for a variety of organic reactions.

For example, a tetrahedral core based on tetraphenylmethane (B1200815) has been used to create a polymer that supports imidazolium (B1220033) chloride moieties, which can act as organocatalysts. mdpi.com Similarly, ferrocene-containing porous organic polymers have been synthesized from monomers like 1,1'-divinylferrocene and tetrakis(4-bromophenyl)silane, demonstrating the versatility of incorporating metal centers for catalytic purposes. nih.gov These materials can facilitate reactions such as Suzuki-Miyaura coupling and nitrophenol reduction under mild conditions. acs.org The ability to create well-defined, isolated catalytic sites within a robust framework is a key advantage, preventing aggregation and deactivation of the catalyst. acs.org The development of catalysts from this compound for converting methane into more useful products like polymers is an area of ongoing research. mit.edu

Electroactive and Electrochromic Materials

The incorporation of redox-active units into polymers derived from this compound leads to materials with interesting electronic and optical properties. These properties are being explored for applications in electronic devices and smart materials.

Fabrication of Redox-Active Layer Structures

Redox-active layers can be fabricated from polymers containing this compound. These layers can undergo reversible oxidation and reduction, leading to changes in their electronic and optical properties. weizmann.ac.il Such layers can be prepared by spin-coating solutions of the functionalized monomers onto conductive substrates like ITO-glass, followed by thermal cross-linking of the vinyl groups to form a stable, insoluble film. mdpi.com The ability to form these layers is crucial for creating devices where an electrical stimulus can control the material's state. weizmann.ac.iljustia.com

Development of Electrochromic Devices

Electrochromic devices, which change color in response to an applied voltage, are a key application for these materials. researchgate.net Polymers derived from this compound can be functionalized with electrochromic and aggregation-induced emission (AIE) active units like triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE). mdpi.com

When a voltage is applied to a thin film of such a material, it can switch from a transparent or fluorescent state to a colored or non-fluorescent state. mdpi.commdpi.com For example, derivatives functionalized with terminal styryl groups have shown electrofluorochromic (EFC) properties, where their fluorescence can be quenched with applied voltage. mdpi.com These materials are promising for use in smart windows, optical displays, and other optoelectronic applications. mdpi.com

Integration into Metal-Organic Materials with Coordinated Metal Ions

The vinyl groups of this compound and its analogs serve as reactive sites for integration into larger macromolecular structures, including metal-organic materials. While direct coordination of the vinylphenyl moiety to a metal center is not typical, the core structure can be functionalized to include ligating groups. For instance, related tetraphenylmethane derivatives are utilized as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). smolecule.comlumtec.com.twcd-bioparticles.net These frameworks are highly porous materials with applications in gas storage, catalysis, and separation. The tetrahedral geometry of the central methane unit dictates the three-dimensional structure of the resulting framework.

In a different approach, the vinylphenyl group can be incorporated into ligands that then coordinate with metal ions. This strategy allows for the creation of metal complexes with specific electronic and catalytic properties, where the vinyl group can be used for subsequent polymerization or surface attachment.

Porphyrin-Based Systems with Vinylphenyl Moieties for Electrochemical Tuning

Porphyrins are a class of macrocyclic compounds that can chelate metal ions and play crucial roles in biological processes and materials science. mdpi.com The electronic properties of porphyrins can be finely tuned by modifying their peripheral substituents. nih.gov The incorporation of vinylphenyl moieties onto the porphyrin macrocycle offers a method for such tuning and provides a handle for polymerization or surface immobilization.

A notable example is the synthesis of a cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)porphyrin that bears a 4-vinylphenyl group at a beta-pyrrolic position. cas.cz The presence of the electron-withdrawing 3-fluorophenyl groups shifts the reduction potentials of the cobalt center to more positive values. cas.cz This facilitates access to reduced cobalt species, which are important for catalytic applications like CO2 reduction, at less negative applied potentials. The vinylphenyl group in this molecule is explicitly included for surface attachment, demonstrating how this functional group can be used to integrate the catalytically active porphyrin into larger systems or onto electrode surfaces. cas.cz

Table 1: Electrochemical Data for a Porphyrin with a Vinylphenyl Moiety cas.cz

| Compound | Redox Couple | Potential (V vs. Fc/Fc+) |

|---|---|---|

| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | Co(II)/Co(I) | -1.53 |

Development of High-Performance Polymeric Composites

The ability of this compound to act as a cross-linking agent makes it a valuable component in the development of high-performance polymeric composites.

The incorporation of this compound into polymer chains can significantly enhance their mechanical properties. When used as a cross-linking agent, it can connect up to four distinct polymer chains, creating a rigid three-dimensional network. lookchem.com This "super" cross-linking effect is expected to improve the impact resistance of materials like poly(vinyl chloride) in a manner analogous to other multi-functional cross-linkers such as pentaerythritol (B129877) tetramethacrylate. lookchem.com The resulting network structure can lead to polymers with increased hardness and thermal stability. encyclopedia.pub

This compound, also known as tetrastyrylmethane (TSM), is anticipated to have interesting properties in radical polymerizations. lookchem.com While polymerization of TSM alone would likely result in an intractable, infusible resin, its use at low concentrations as a cross-linking agent during the polymerization of monomers like styrene (B11656) can substantially alter the properties of the resulting polymer compared to those made with conventional bifunctional cross-linking agents. lookchem.com This allows for the creation of specialized polymer formulations with tailored network architectures.

Materials for high-frequency printed circuit boards (HF-PCBs) require low dielectric constant (Dk) and low dissipation factor (Df) to minimize signal loss and ensure signal integrity at high frequencies. nanotech-elektronik.pl Polymers derived from tetrahedral monomers are promising for these applications. For example, a microporous fluoropolymer synthesized from a tetrahedral monomer, tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane, exhibited excellent dielectric properties. researchgate.net The tetrahedral configuration of the monomer leads to the spontaneous formation of micropores in the cross-linked polymer, which contributes to the low Dk and Df values. researchgate.net This polymer demonstrated a Dk of 2.36 and a Df of 1.29 × 10⁻³ at 5 GHz, making it highly suitable as a matrix resin for HF-PCBs. researchgate.net Given the structural similarities, polymers derived from this compound could potentially be engineered to exhibit similar desirable properties for HF-PCB applications.

Table 2: Properties of a Tetrahedral Monomer-Derived Fluoropolymer for HF-PCBs researchgate.net

| Property | Value |

|---|---|

| Dielectric Constant (Dk) at 5 GHz | 2.36 |

| Dissipation Factor (Df) at 5 GHz | 1.29 × 10⁻³ |

| Water Uptake (99 °C for 72 h) | <0.08% |

| 5% Weight Loss Temperature (in N₂) | 492 °C |

Role in Specialized Polymer Formulations

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov The tetrahedral shape of molecules like this compound and its derivatives makes them interesting building blocks for creating complex, ordered structures through self-assembly. siesascs.edu.in

The analysis of the crystal structure of a related compound, tetrakis(4-iodophenyl)methane, reveals the formation of molecular networks where the tetraphenylmethane units act as nodes. rsc.org This demonstrates the principle of how such molecules can organize in the solid state. The ability of derivatives like tetrakis(4-aminophenyl)methane (B1314661) to form hydrogen bonds and engage in π-stacking interactions makes them candidates for various applications in supramolecular chemistry, where the precise recognition between molecules is key. smolecule.com The defined geometry of these tetrahedral molecules allows them to act as hosts in host-guest complexes, a fundamental concept in molecular recognition. siesascs.edu.in

Construction of Complex Molecules with Defined Tetrahedral Geometries